![molecular formula C14H25NO B1267252 2-[(3,5-Dimethyl-1-adamantyl)oxy]ethanamine CAS No. 887405-40-5](/img/structure/B1267252.png)
2-[(3,5-Dimethyl-1-adamantyl)oxy]ethanamine
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-[(3,5-Dimethyl-1-adamantyl)oxy]ethanamine involves several steps. One common method includes the reaction of 3,5-dimethyladamantane with ethylene oxide in the presence of a base to form the intermediate 2-[(3,5-dimethyl-1-adamantyl)oxy]ethanol. This intermediate is then reacted with ammonia or an amine to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
2-[(3,5-Dimethyl-1-adamantyl)oxy]ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
1. Antiviral and Neuroprotective Properties
The compound has been investigated for its potential as a therapeutic agent against viral infections. Preliminary studies suggest that derivatives of adamantane compounds can interact with viral proteins, potentially inhibiting their function. Additionally, there is interest in its neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
2. Drug Design and Development
The adamantane framework of 2-[(3,5-Dimethyl-1-adamantyl)oxy]ethanamine allows for modifications that can enhance pharmacokinetics and bioavailability. Its ether linkage and amino group may confer unique biological activities compared to other adamantane derivatives, making it a valuable scaffold in drug development.
3. Interaction Studies
Research into the interactions of this compound with various biological receptors and enzymes is ongoing. These studies aim to elucidate its mechanisms of action and potential therapeutic targets.
Chemical Synthesis and Reactions
Synthesis Methods
The synthesis of this compound can be achieved through several chemical pathways:
- Nucleophilic Substitution: A common method involves reacting 3,5-dimethyl-1-adamantanol with bromoethane to form the desired compound.
- Functional Group Modifications: Various functional groups can be introduced to explore different biological properties.
Material Science Applications
1. Polymerization Reactions
Adamantane derivatives, including this compound, are utilized in polymerization processes due to their unique structural characteristics. These compounds can serve as monomers or crosslinking agents in the synthesis of advanced materials.
2. Quantum-Chemical Calculations
The compound's structure makes it suitable for quantum-chemical calculations that help predict its reactivity and interaction with other molecules. This aspect is crucial for designing new compounds with tailored properties.
Mecanismo De Acción
The mechanism of action of 2-[(3,5-Dimethyl-1-adamantyl)oxy]ethanamine involves its interaction with molecular targets such as receptors and enzymes. It is known to act as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which helps in blocking the excessive activity of glutamate, a neurotransmitter involved in learning and memory. This mechanism is particularly relevant in its potential therapeutic use for neurological disorders.
Comparación Con Compuestos Similares
2-[(3,5-Dimethyl-1-adamantyl)oxy]ethanamine can be compared with other similar compounds such as:
Memantine: Another NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
Amantadine: A compound with a similar adamantane structure, used as an antiviral and in the treatment of Parkinson’s disease.
Actividad Biológica
Introduction
2-[(3,5-Dimethyl-1-adamantyl)oxy]ethanamine, an adamantane derivative, has garnered attention in medicinal chemistry for its unique structural properties and potential biological activities. The adamantane scaffold is known for its rigidity and ability to influence molecular interactions, making it a valuable component in drug design. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
The molecular formula of this compound is C14H25NO, with a molar mass of 223.35 g/mol. It appears as a colorless to pale yellow liquid with a density of approximately 1.03 g/cm³ at 20 ºC and a boiling point of about 299.8 ºC. Its adamantane structure contributes to its stability and unique interactions in biological systems.
Structure-Activity Relationship (SAR)
The structure of this compound includes:
- An adamantane core
- An ethylamine group
- Methyl substitutions at positions 3 and 5
These features are critical in determining its biological activity, particularly in terms of binding affinity to various biological targets.
Antibacterial Effects
Preliminary findings suggest that compounds related to this adamantane derivative may possess antibacterial properties by disrupting bacterial membranes or inhibiting essential bacterial functions. This aligns with the known activities of other adamantane derivatives that have been studied for their antibacterial effects.
Neuroprotective Effects
A study involving a library of adamantyl phthalimidines demonstrated neuroprotective properties in LPS-challenged cells. These compounds were shown to reduce levels of inflammatory markers such as TNF-α and nitrite. While specific data on this compound is not available, the neuroprotective effects observed in related compounds may suggest similar potential for this compound .
Table: Summary of Biological Activities
Pharmacological Evaluation
In vitro studies have shown that adamantane derivatives can exhibit significant cytotoxicity against various cancer cell lines. For instance, one study reported that adamantyl hydrazone complexes demonstrated antitumor activity against multiple cancer cell lines, indicating the therapeutic potential of structurally similar compounds .
Q & A
Q. Basic: What synthetic methodologies are recommended for synthesizing 2-[(3,5-Dimethyl-1-adamantyl)oxy]ethanamine, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves a two-step process: (1) alkylation of 3,5-dimethyladamantanol with a halogenated ethanamine precursor and (2) subsequent amination. For example, reacting 3,5-dimethyladamantanol with 2-bromoethylamine hydrobromide in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours achieves the ether linkage . Optimization includes adjusting stoichiometry (1:1.2 molar ratio of adamantanol to alkylating agent) and using anhydrous conditions to minimize hydrolysis. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields >75% purity, confirmed by TLC and NMR .
Q. Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing structural integrity?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify adamantyl proton environments (δ 1.5–2.2 ppm for methyl groups) and ethanamine signals (δ 2.7–3.1 ppm for NH₂) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 278.2) .
- X-Ray Crystallography : Single-crystal analysis using SHELX software resolves adamantyl-ether spatial orientation and hydrogen bonding patterns, with R-factors <0.05 for high-confidence structures .
Q. Advanced: How does the adamantyl group influence pharmacokinetics compared to other ethanamine derivatives?
Methodological Answer:
The adamantyl moiety enhances lipophilicity (logP ~2.3 vs. 1.8 for non-adamantyl analogs), increasing blood-brain barrier permeability but reducing aqueous solubility. Comparative studies using Caco-2 cell models show a 30% higher permeability than 3,5-dimethoxyphenethylamine derivatives . Metabolic stability assays in human hepatocytes (LC-HRMS) reveal slower oxidative degradation (t½ = 4.2 hours vs. 1.8 hours for escaline), attributed to steric hindrance from adamantyl .
Q. Advanced: How can researchers resolve contradictions between in vitro and in vivo bioactivity data?
Methodological Answer:
Discrepancies often arise from metabolic differences or off-target effects. Strategies include:
- Metabolite Profiling : Incubate the compound with liver microsomes (e.g., human CYP450 isoforms) to identify active metabolites .
- Dose-Adjusted Studies : Use pharmacokinetic modeling (e.g., Wagner-Nelson method) to correlate in vitro IC₅₀ values with plasma concentrations in rodent models .
- Purity Validation : Ensure >98% purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to exclude batch variability .
Q. Methodological: What safety protocols are critical for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and ANSI Z87.1-rated goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for synthesis steps; monitor airborne concentrations with NIOSH-approved detectors .
- Spill Management : Neutralize spills with 10% acetic acid, then absorb with vermiculite .
- First Aid : For skin contact, wash with soap/water for 15 minutes; seek medical evaluation if irritation persists .
Q. Analytical: How can HPLC methods be optimized for purity analysis?
Methodological Answer:
- Column : C18 reverse-phase (250 mm × 4.6 mm, 5 µm) with pre-column filter .
- Mobile Phase : Gradient from 20% acetonitrile/80% 0.1% trifluoroacetic acid (TFA) to 60% acetonitrile over 25 minutes .
- Detection : UV at 254 nm; retention time ~12.5 minutes .
- Validation : Spike samples with 0.1% w/w impurities (e.g., unreacted adamantanol) to confirm resolution (R > 2.0) .
Q. Advanced: What computational approaches predict receptor binding affinities for this compound?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina with 5-HT₂A receptor structures (PDB: 6WGT) to predict binding poses. Adamantyl’s hydrophobic interactions with Phe339 and Tyr370 explain higher predicted affinity (ΔG = -9.2 kcal/mol) vs. non-adamantyl analogs (-7.5 kcal/mol) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability; RMSD <2.0 Å indicates stable binding .
Q. Basic: What stability profiles should be considered during storage?
Methodological Answer:
- Thermal Stability : Store at -20°C in amber vials; TGA shows decomposition onset at 180°C .
- Light Sensitivity : UV-Vis spectra (200–400 nm) indicate photodegradation under direct light; use nitrogen-purged containers .
- Solution Stability : In PBS (pH 7.4), <5% degradation over 72 hours at 4°C .
Q. Advanced: How does stereochemistry impact biological activity in adamantyl-ethanamine derivatives?
Methodological Answer:
Chiral centers (e.g., ethanamine configuration) alter receptor engagement. Enantiomeric separation via chiral HPLC (Chiralpak IA column, heptane/ethanol 90:10) reveals (R)-isomers exhibit 3-fold higher 5-HT₂A activation (EC₅₀ = 12 nM vs. 36 nM for (S)-isomers) in calcium flux assays . Circular dichroism (CD) spectra correlate absolute configuration with activity .
Q. Methodological: What in vitro models best predict neuropharmacological effects?
Methodological Answer:
- Primary Neuronal Cultures : Rat cortical neurons assess glutamate release (ELISA) and Ca²⁺ influx (Fluo-4 AM dye) .
- Receptor Transfected Cells : HEK293 cells expressing human 5-HT₂A receptors quantify cAMP accumulation (ECL assays) .
- Microglial Activation : BV-2 cells measure TNF-α secretion (ELISA) to screen for neuroinflammatory side effects .
Propiedades
IUPAC Name |
2-[(3,5-dimethyl-1-adamantyl)oxy]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO/c1-12-5-11-6-13(2,8-12)10-14(7-11,9-12)16-4-3-15/h11H,3-10,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXMVAGRSICDSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)OCCN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70307619 | |
Record name | 2-[(3,5-Dimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)oxy]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70307619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887405-40-5 | |
Record name | 2-[(3,5-Dimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)oxy]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70307619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.